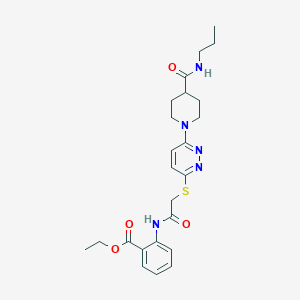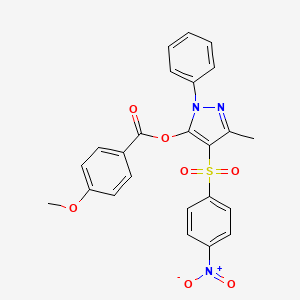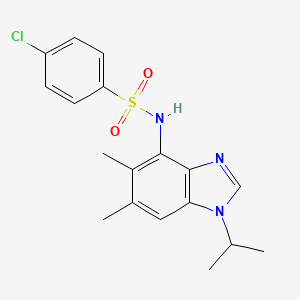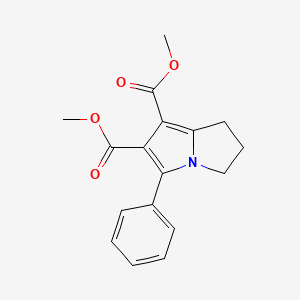
Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a pyridazinyl-thioacetamido moiety, which is further connected to a piperidinyl-propylcarbamoyl group. The intricate structure of this compound suggests its potential utility in diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate ester, followed by the introduction of the thioacetamido group. The pyridazinyl moiety is then synthesized and attached to the thioacetamido group. Finally, the piperidinyl-propylcarbamoyl group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-((6-(4-(propylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
- Ethyl 2-(2-((6-(4-(methylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate
- Ethyl 2-(2-((6-(4-(ethylcarbamoyl)piperidin-1-yl)pyridazin-3-yl)thio)acetamido)benzoate
These compounds share a similar core structure but differ in the substituents attached to the piperidinyl group
Properties
IUPAC Name |
ethyl 2-[[2-[6-[4-(propylcarbamoyl)piperidin-1-yl]pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S/c1-3-13-25-23(31)17-11-14-29(15-12-17)20-9-10-22(28-27-20)34-16-21(30)26-19-8-6-5-7-18(19)24(32)33-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H,25,31)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYJCNOCGZJPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2387423.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2387425.png)


methanone](/img/structure/B2387430.png)
![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)
![1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B2387440.png)
![3-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-cyclopentylurea](/img/structure/B2387441.png)

